molecular formula C12H16O2 B1607979 Adamantan-2-ylideneacetic acid CAS No. 25220-07-9

Adamantan-2-ylideneacetic acid

Cat. No.: B1607979
CAS No.: 25220-07-9
M. Wt: 192.25 g/mol
InChI Key: WBWYSPVZLQQIAX-UHFFFAOYSA-N
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Description

Adamantan-2-ylideneacetic acid is an organic compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a double bond between the adamantane moiety and an acetic acid group, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantan-2-ylideneacetic acid can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Adamantan-2-ylideneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of saturated adamantane derivatives.

    Substitution: Formation of various substituted adamantane compounds.

Scientific Research Applications

Adamantan-2-ylideneacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adamantan-2-ylideneacetic acid involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. This property is particularly useful in drug design, where the compound can be modified to enhance its binding affinity and specificity .

Comparison with Similar Compounds

    Adamantane: The parent hydrocarbon, known for its use in antiviral drugs like amantadine.

    1,3-Dehydroadamantane: A derivative with a double bond, used in organic synthesis.

    Adamantane-1-carboxylic acid: Another carboxylic acid derivative with different reactivity and applications.

Uniqueness: Adamantan-2-ylideneacetic acid stands out due to its combination of the adamantane core with an exocyclic double bond and an acetic acid group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(2-adamantylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWYSPVZLQQIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385710
Record name (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25220-07-9
Record name (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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